2-[3-(Benzenesulfonyl)prop-1-en-2-yl]cyclopentan-1-one
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Overview
Description
2-[3-(Benzenesulfonyl)prop-1-en-2-yl]cyclopentan-1-one is a chemical compound known for its unique structure and properties It is characterized by a cyclopentanone ring substituted with a benzenesulfonyl group and a prop-1-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Benzenesulfonyl)prop-1-en-2-yl]cyclopentan-1-one typically involves the reaction of cyclopentanone with benzenesulfonyl chloride and an appropriate alkene under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Benzenesulfonyl)prop-1-en-2-yl]cyclopentan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzenesulfinyl derivatives.
Substitution: Various substituted cyclopentanone derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(Benzenesulfonyl)prop-1-en-2-yl]cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Benzenesulfonyl)prop-1-en-2-yl]cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The prop-1-en-2-yl group provides additional sites for chemical modifications, enhancing the compound’s versatility in different applications.
Comparison with Similar Compounds
Similar Compounds
3-(Prop-2-en-1-yl)cyclopentan-1-one: A structurally similar compound with a prop-2-en-1-yl group instead of the benzenesulfonyl group.
2-(Benzenesulfonyl)-3-(prop-1-en-1-yl)cyclopentan-1-one: Another related compound with slight variations in the position of substituents.
Uniqueness
2-[3-(Benzenesulfonyl)prop-1-en-2-yl]cyclopentan-1-one is unique due to the presence of both the benzenesulfonyl and prop-1-en-2-yl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
105064-92-4 |
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Molecular Formula |
C14H16O3S |
Molecular Weight |
264.34 g/mol |
IUPAC Name |
2-[3-(benzenesulfonyl)prop-1-en-2-yl]cyclopentan-1-one |
InChI |
InChI=1S/C14H16O3S/c1-11(13-8-5-9-14(13)15)10-18(16,17)12-6-3-2-4-7-12/h2-4,6-7,13H,1,5,8-10H2 |
InChI Key |
XWXXRXDGMOKCSQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CS(=O)(=O)C1=CC=CC=C1)C2CCCC2=O |
Origin of Product |
United States |
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